molecular formula C21H24N2O5S B2821411 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide CAS No. 946258-07-7

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2821411
CAS No.: 946258-07-7
M. Wt: 416.49
InChI Key: IYCOGRBRAOQZIG-UHFFFAOYSA-N
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Description

The compound N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a 2,4-dimethoxybenzenesulfonamide moiety. This structure combines a partially saturated heterocyclic scaffold with sulfonamide functionality, which is often associated with bioactivity in medicinal chemistry (e.g., enzyme inhibition or receptor modulation).

  • Cyclopropanecarbonyl group: Enhances metabolic stability and influences conformational rigidity .
  • 2,4-Dimethoxybenzenesulfonamide: The sulfonamide group may contribute to hydrogen bonding interactions, while methoxy substituents modulate lipophilicity and electronic properties.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-17-8-10-20(19(13-17)28-2)29(25,26)22-16-7-9-18-15(12-16)4-3-11-23(18)21(24)14-5-6-14/h7-10,12-14,22H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCOGRBRAOQZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps:

    Formation of the cyclopropanecarbonyl intermediate: This can be achieved by reacting cyclopropanecarboxylic acid with thionyl chloride to form cyclopropanecarbonyl chloride.

    Quinoline derivative synthesis: The quinoline moiety can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Coupling reaction: The cyclopropanecarbonyl chloride is then reacted with the quinoline derivative in the presence of a base to form the desired intermediate.

    Sulfonamide formation: Finally, the intermediate is reacted with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of specific signaling pathways associated with cancer growth.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity. This suggests a role in treating inflammatory diseases or conditions characterized by chronic inflammation.

Antimicrobial Properties

Initial studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The sulfonamide group is known for its antibacterial effects, which could be leveraged in developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the potential benefits of this compound in clinical settings:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer cell lines compared to untreated controls.
  • Inflammation Model : In an experimental model of arthritis, administration of the compound led to reduced inflammation and joint damage compared to standard treatments.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyclopropane ring and quinoline moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with analogs from the evidence, focusing on core scaffolds, substituents, and molecular properties:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide 1,2,3,4-Tetrahydroquinoline 1-Cyclopropanecarbonyl; 6-(2,4-dimethoxybenzenesulfonamide) C₂₁H₂₃N₃O₅S 453.49 (calculated) -
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide 1,2,3,4-Tetrahydroisoquinoline 6-Sulfonamide; 2-trifluoroacetyl; 4-(2-cyclopropylethyl)-2-fluorophenyl C₂₁H₂₁F₄N₃O₂S 487.47
N-[4-(1-cyclopropanecarbonyl-1,2,3,4-THQ-6-yl)-thiazol-2-yl]-3-methoxy-N-methylbenzamide 1,2,3,4-Tetrahydroquinoline 1-Cyclopropanecarbonyl; 6-(thiazol-2-yl)-3-methoxy-N-methylbenzamide C₂₅H₂₅N₃O₃S 447.55
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-THQ-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide 1,2,3,4-Tetrahydroquinoline 6-Linked to tetrahydroisoquinolin-8-yl; 2-oxo; propionamide C₂₂H₂₅N₃O₂ 363.45
Key Observations:

Core Scaffold Differences: The target compound and analog share the 1,2,3,4-tetrahydroquinoline core, whereas the compound in uses a tetrahydroisoquinoline scaffold, which introduces an additional benzene ring and alters spatial orientation . ’s compound retains the tetrahydroquinoline core but links it to a tetrahydroisoquinoline moiety, creating a fused bicyclic system .

Substituent Impact: Sulfonamide vs. Methoxy Groups: The 2,4-dimethoxy substitution in the target may improve solubility compared to the 3-methoxy group in ’s benzamide derivative . Cyclopropane vs. Trifluoroacetyl: The cyclopropanecarbonyl group in the target and provides steric bulk without the electron-withdrawing effects seen in ’s trifluoroacetyl group .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core , a cyclopropanecarbonyl group , and a dimethoxybenzene sulfonamide moiety . Its molecular formula is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S, and it has a molecular weight of 378.46 g/mol.

PropertyValue
Molecular FormulaC19H22N2O5S
Molecular Weight378.46 g/mol
IUPAC NameThis compound
CAS Number941871-51-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate the activity of specific enzymes and receptors involved in inflammatory and cancerous processes. The sulfonamide group may enhance its ability to inhibit certain enzymes such as cyclooxygenase (COX) , which plays a critical role in inflammation and pain signaling.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit antimicrobial activity. The presence of the quinoline structure in this compound may enhance its efficacy against various bacterial strains. Studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. The compound's ability to induce apoptosis in cancer cells has been noted in several preclinical models. This effect may be mediated through the inhibition of COX enzymes or other signaling pathways associated with tumor progression.

Case Study: COX Inhibition

A study evaluated the COX-inhibitory activity of various sulfonamide derivatives including those structurally related to our compound. The results indicated that these compounds could selectively inhibit COX-2 over COX-1, which is beneficial for reducing inflammation while minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that modifications to the sulfonamide group significantly affect biological activity. For instance, variations in the aromatic moieties can enhance selectivity towards COX enzymes or improve solubility and bioavailability .

Summary of Findings

Study FocusKey Findings
Antimicrobial ActivityInhibition of bacterial growth via folate pathway interference
Anticancer PotentialInduction of apoptosis in cancer cell lines
COX InhibitionSelective inhibition of COX-2 over COX-1
Structure-Activity RelationshipModifications enhance selectivity and solubility

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